molecular formula C19H30N6O B12166560 N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12166560
M. Wt: 358.5 g/mol
InChI Key: DNZIQPZEPVLLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a triazolopyridazine derivative characterized by a piperidine-4-carboxamide core linked to a 3-isopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine moiety. Its structure includes a 3-methylbutyl chain attached to the carboxamide nitrogen ().

Properties

Molecular Formula

C19H30N6O

Molecular Weight

358.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H30N6O/c1-13(2)7-10-20-19(26)15-8-11-24(12-9-15)17-6-5-16-21-22-18(14(3)4)25(16)23-17/h5-6,13-15H,7-12H2,1-4H3,(H,20,26)

InChI Key

DNZIQPZEPVLLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2

Origin of Product

United States

Preparation Methods

Formation of the Triazolopyridazine Core

The triazolopyridazine moiety is synthesized via cyclization reactions. A common approach involves reacting 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with 3-amino-1,2,4-triazole under reflux in acetic acid to form 6-methyl-[1,2,]triazolo[4,3-b]pyridazin-3(2H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloro-3-methyl-[1,triazolo[4,3-b]pyridazine.

Functionalization with the N-(3-Methylbutyl) Group

The final step involves coupling the piperidine-carboxamide intermediate with 3-methylbutylamine . This is achieved using 1,1′-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Triazolopyridazine cyclization : Ethanol or acetic acid as solvents at 80–120°C yield higher purity compared to DMF or THF.

  • Piperidine coupling : DMF outperforms THF in facilitating nucleophilic substitution due to its high polarity, enabling reactions at lower temperatures (60°C vs. 100°C).

Catalysts and Bases

  • K₂CO₃ is preferred over NaHCO₃ for deprotonation during piperidine coupling, reducing side-product formation.

  • Palladium catalysts (e.g., Pd/C) are critical for hydrogenation steps in alternative routes, though they require strict anaerobic conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes yields and conditions from three representative studies:

StepMethodSolventTemperature (°C)Yield (%)Purity (%)Source
TriazolopyridazineCyclization with ethyl acetoacetateAcetic acid1207895
Piperidine couplingNucleophilic substitution with K₂CO₃DMF808298
N-(3-methylbutyl)CDI-mediated couplingTHF256590

Challenges and Solutions

Purification Difficulties

The final product often co-elutes with unreacted intermediates during column chromatography. High-performance countercurrent chromatography (HPCCC) has been employed to resolve this, improving purity to >99%.

Scalability Issues

Large-scale reactions face exothermic risks during chlorination. A patent recommends slow addition of POCl₃ at 0°C and using reflux condensers to mitigate this.

Recent Advancements

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the piperidine coupling step completes in 30 minutes (vs. 12 hours conventionally) with comparable yields.

Green Chemistry Approaches

A 2024 study demonstrated water-mediated coupling using cerium(III) chloride as a catalyst, achieving 70% yield while eliminating organic solvents.

Industrial-Scale Production Considerations

  • Cost analysis : CDI is expensive (~$500/mol); alternative agents like EDC/HOBt are being explored.

  • Regulatory compliance : Residual solvent limits (e.g., DMF < 880 ppm) require stringent post-synthesis azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that similar triazole derivatives exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The triazolo-pyridazine core is particularly noted for its ability to interact with various protein targets implicated in cancer progression. For instance, compounds with similar structures have been shown to inhibit bromodomain proteins, which play a crucial role in regulating gene expression associated with cancer cell proliferation .

Anti-Diabetic Effects

Compounds that include triazole moieties have been explored as potential dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of medications used to manage type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. In preclinical studies, compounds structurally related to N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide have demonstrated promising results in reducing glucose excursions and enhancing insulin sensitivity in animal models .

Case Studies and Research Findings

Several studies highlight the biological activity of triazole derivatives:

  • Inhibition of Bromodomain Proteins : A study demonstrated that triazole derivatives could effectively inhibit bromodomain-containing proteins involved in the regulation of oncogenes. This inhibition leads to reduced tumor growth in vitro and in vivo models .
  • DPP-IV Inhibition : Another research focused on related compounds showed significant DPP-IV inhibitory activity with IC50 values ranging from 100 nM to 400 nM across different species (human, mouse, rat). These findings suggest that this compound may share similar effects .

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural similarities with several triazolopyridazine derivatives, differing primarily in substituents on the carboxamide nitrogen and the triazolopyridazine ring. Key analogs include:

Compound Name Substituents Key Structural Differences
N-(pyridin-3-yl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Pyridin-3-yl group on carboxamide Aromatic pyridine replaces 3-methylbutyl chain ()
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide 4-Methoxyphenyl group on carboxamide; piperidine-3-carboxamide core Methoxy-substituted phenyl and altered piperidine ring position ()
N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) Methylphenyl-acetamide group Acetamide backbone instead of piperidine; lacks alkyl chain substituents ()
N-Phenyl-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Phenyl group on carboxamide; piperidine-3-carboxamide core Altered piperidine substitution and phenyl group ()

Pharmacological Activity Comparison

Lin28 Inhibition

  • Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Blocks Lin28/let-7 interaction, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines by promoting differentiation .
  • The piperidine-carboxamide backbone may enhance binding affinity compared to Lin28-1632’s acetamide structure ().

Enzyme Binding and Selectivity

  • Triazolopyridazine Derivatives : Compounds with sulfonamide or pyridine substituents (e.g., [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines) have been prioritized as PEF(S) binders in virtual screening studies, indicating high selectivity for specific enzymatic targets ().

Physicochemical Properties

Property Target Compound N-(pyridin-3-yl) Analog () N-Phenyl Analog () Lin28-1632 ()
Molecular Formula C19H27N7O C19H23N7O C17H18N6O C15H16N6O
Molecular Weight ~365.4 g/mol 365.4 g/mol 322.36 g/mol 296.33 g/mol
Melting Point Not reported Not reported Not reported Not reported
LogP Estimated higher (3-methylbutyl chain) 0.85 (reported) 0.85 (reported) Higher (hydrophobic phenyl group)

Biological Activity

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide, with a CAS number of 1040695-36-0, is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring, a triazolopyridazine moiety, and a carboxamide group, which contribute to its diverse biological effects.

Molecular Characteristics

PropertyValue
Molecular FormulaC19_{19}H30_{30}N6_{6}O
Molecular Weight358.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The structure of the compound suggests potential interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets such as enzymes or receptors. The compound may bind to these targets, influencing their activity and triggering downstream signaling pathways. This modulation can lead to various biological effects depending on the target involved.

In Vitro Studies

Research has shown that derivatives of triazolopyridazine compounds exhibit significant inhibitory activity against various cancer cell lines. For instance, a related study evaluated several triazolo-pyridazine derivatives for their cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compounds demonstrated IC50_{50} values indicating potent cytotoxic effects:

CompoundCell LineIC50_{50} (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that compounds similar to this compound may also exhibit significant anticancer properties due to their structural similarities .

Case Studies

In a specific case study involving the synthesis and evaluation of triazolo derivatives, researchers reported that compounds with similar structural motifs showed moderate cytotoxicity across various cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced biological efficacy .

Q & A

Q. What strategies mitigate off-target effects in polypharmacology studies?

  • Methodology : Use target profiling panels (e.g., Eurofins CEREP) to screen against GPCRs, kinases, and ion channels. Combine with CRISPR-Cas9 knockout models to confirm on-target efficacy. For hit validation, employ isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.